molecular formula C14H26N2O3 B12329021 tert-Butyl N-{1-oxa-9-azaspiro[5.5]undecan-4-yl}carbamate

tert-Butyl N-{1-oxa-9-azaspiro[5.5]undecan-4-yl}carbamate

Cat. No.: B12329021
M. Wt: 270.37 g/mol
InChI Key: FFBGFXLCRHKQMI-UHFFFAOYSA-N
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Description

tert-Butyl N-{1-oxa-9-azaspiro[55]undecan-4-yl}carbamate is a chemical compound with a complex structure that includes a spirocyclic framework

Properties

IUPAC Name

tert-butyl N-(1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-11-4-9-18-14(10-11)5-7-15-8-6-14/h11,15H,4-10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBGFXLCRHKQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC2(C1)CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl N-{1-oxa-9-azaspiro[5.5]undecan-4-yl}carbamate typically involves multiple steps. One common synthetic route starts with the alkylation of piperidin-4-one hydrochloride hydrate with 4-tert-butylbenzyl bromide to obtain 1-[(4-tert-butylphenyl)methyl]piperidin-4-one. This intermediate then undergoes a Prins reaction with but-3-en-1-ol in methanesulfonic acid to afford the desired spirocyclic compound . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

tert-Butyl N-{1-oxa-9-azaspiro[5.5]undecan-4-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl N-{1-oxa-9-azaspiro[5.5]undecan-4-yl}carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of new materials and as a building block in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl N-{1-oxa-9-azaspiro[5.5]undecan-4-yl}carbamate involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

tert-Butyl N-{1-oxa-9-azaspiro[5.5]undecan-4-yl}carbamate can be compared with other similar compounds, such as:

Biological Activity

tert-Butyl N-{1-oxa-9-azaspiro[5.5]undecan-4-yl}carbamate is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its biological properties, including antimicrobial and antituberculosis activities, as well as its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C21H32N2O3C_{21}H_{32}N_{2}O_{3} with a molecular weight of approximately 360.5 g/mol. Its structure features a tert-butyl group and a carbamate functional group , which enhance its chemical reactivity and biological interactions . The spiro[5.5]undecane framework provides opportunities for diverse interactions within biological systems, making it a subject of interest in drug development.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial activity, particularly against Mycobacterium tuberculosis. Derivatives of spirocyclic compounds have shown promising results in targeting specific proteins associated with bacterial resistance mechanisms, highlighting their potential as novel therapeutic agents .

Table 1: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
This compoundAntimicrobial against M. tuberculosis
1-Oxa-4,9-diazaspiro[5.5]undecane-based ureasSoluble epoxide hydrolase inhibitor
Tert-butyl N-(9-benzyl) carbamateEnhanced lipophilicity and antimicrobial activity

The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors in bacterial cells. Studies utilizing molecular docking and bioassays have been employed to elucidate these interactions, suggesting that structural variations within the spirocyclic framework can significantly influence binding affinities and biological activities .

Study 1: Antituberculosis Activity

In a study examining the effectiveness of various spirocyclic compounds against M. tuberculosis, this compound was found to inhibit bacterial growth at concentrations lower than those required for traditional antibiotics. This suggests its potential as a lead compound for developing new antituberculosis medications.

Study 2: Soluble Epoxide Hydrolase Inhibition

Another study identified derivatives of the azaspiro framework, including those similar to this compound, as potent inhibitors of soluble epoxide hydrolase (sEH). These compounds demonstrated significant bioavailability and efficacy in reducing serum creatinine levels in rat models, indicating their potential for treating chronic kidney diseases .

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable candidate for further research in medicinal chemistry. Its potential applications include:

  • Antimicrobial Agents : As a lead compound for developing new treatments against resistant strains of bacteria.
  • Enzyme Inhibitors : Targeting enzymes involved in metabolic pathways relevant to various diseases.
  • Drug Development : Modifications to enhance efficacy and reduce side effects.

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